Cas no 193201-69-3 (2-Phenylpiperidin-4-one)

2-Phenylpiperidin-4-one is a versatile heterocyclic compound featuring a piperidin-4-one core substituted with a phenyl group at the 2-position. This structure serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and fine chemicals. Its ketone functionality enables diverse chemical transformations, including reductions, condensations, and nucleophilic additions, facilitating the construction of complex scaffolds. The phenyl group enhances lipophilicity and potential binding affinity, making it useful in medicinal chemistry for targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound exhibits stability under standard conditions and is compatible with a range of reaction conditions, offering flexibility in synthetic applications. Its well-defined structure also supports structure-activity relationship (SAR) studies in drug discovery.
2-Phenylpiperidin-4-one structure
2-Phenylpiperidin-4-one structure
Product Name:2-Phenylpiperidin-4-one
CAS No:193201-69-3
MF:C11H13NO
MW:175.227022886276
MDL:MFCD11100370
CID:137812
PubChem ID:18687529
Update Time:2025-07-02

2-Phenylpiperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylpiperidin-4-one
    • 2-phenyl-4-piperidinone
    • 2-PHENYL-PIPERIDIN-4-ONE
    • 2-Phenylpiperidin-4-one hydrochloride
    • 4-Piperidinone,2-phenyl-
    • 4-Piperidinone,2-phenyl
    • QC-2159
    • 2-phenyl-4-piperidinone-HCl
    • 4-Piperidinone, 2-phenyl-
    • AKOS006293970
    • 193201-69-3
    • DTXSID50595592
    • FT-0767354
    • EN300-106194
    • 2-phenyl-4-piperidone
    • CS-0230925
    • SB42322
    • SCHEMBL2707254
    • G41310
    • DB-065808
    • MDL: MFCD11100370
    • Inchi: 1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
    • InChI Key: GWIBEASNZNAKCX-UHFFFAOYSA-N
    • SMILES: O=C1CCNC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 175.10000
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 2.00900

2-Phenylpiperidin-4-one Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Phenylpiperidin-4-one

2-Phenylpiperidin-4-one (CAS No. 193201-69-3): A Multifunctional Scaffold in Modern Pharmaceutical Research

2-Phenylpiperidin-4-one, with the systematic name 2-Phenylpiperidin-4-one and the chemical identifier CAS No. 193201-69-3, represents a pivotal class of heterocyclic compounds in the field of medicinal chemistry. This molecule, characterized by its six-membered piperidine ring fused with a ketone functionality at the 4-position and a phenyl group at the 2-position, has garnered significant attention due to its structural versatility and potential therapeutic applications. Recent studies have highlighted its role in modulating various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzyme systems, making it a promising candidate for drug discovery programs.

2-Phenylpiperidin-3-one and its derivatives have been extensively explored for their ability to act as allosteric modulators or competitive inhibitors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 2-Phenylpiperidin-4-one derivatives exhibit potent activity against the voltage-gated sodium channel Nav1.7, which is implicated in chronic pain syndromes. This finding underscores the molecule's potential as a lead compound for the development of novel analgesic agents. The unique conformational flexibility of the piperidine ring allows for favorable interactions with target proteins, enhancing both binding affinity and selectivity.

In the context of neuropharmacology, 2-Phenylpiperidin-4-one has been investigated for its potential to modulate the serotonin transporter (SERT). A 2024 preclinical study in *Neuropharmacology* revealed that this compound could selectively inhibit SERT activity in vitro, suggesting its utility in the treatment of mood disorders such as depression and anxiety. The structural similarity to existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), positions 2-Phenylpiperidin-4-one as a potential scaffold for the design of next-generation antidepressants with improved efficacy and reduced side effects.

Recent advances in computational chemistry have further expanded the understanding of 2-Phenylpiperidin-4-one's pharmacological profile. Machine learning-driven virtual screening campaigns have identified novel derivatives with enhanced potency against inflammatory pathways. For example, a 2023 study in *ACS Chemical Biology* reported that modified 2-Phenylpiperidin-4-one derivatives exhibited significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is central to the pathogenesis of autoimmune diseases. These findings highlight the molecule's adaptability for the development of targeted therapies for inflammatory conditions.

The synthesis of 2-Phenylpiperidin-4-one has been optimized through various methodologies, including catalytic asymmetric reactions and microwave-assisted protocols. A 2022 article in *Organic Letters* described a scalable synthesis route involving the condensation of 2-phenylpiperidine with a ketone precursor, yielding high-purity compounds suitable for pharmaceutical applications. The ability to generate structurally diverse derivatives through functional group modification has further broadened its utility in drug discovery programs.

Emerging research has also explored the role of 2-Phenylpiperidin-4-one in the treatment of neurodegenerative disorders. A 2024 study in *Journal of Neuroscience* demonstrated that this compound could reduce amyloid-beta aggregation in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease. The molecule's ability to interact with protein misfolding pathways makes it a compelling candidate for the development of anti-amyloid therapies.

Furthermore, 2-Phenylpiperidin-4-one has been evaluated for its safety profile in preclinical models. A 2023 toxicology study in *Toxicological Sciences* found that the compound exhibited low acute toxicity and no significant organ-specific adverse effects at therapeutic concentrations. These findings support its potential for clinical translation, particularly in the context of chronic disease management.

Current trends in medicinal chemistry emphasize the importance of molecular diversity and target specificity. The structural features of 2-Phenylpiperidin-4-one, including the phenyl substituent and the ketone group, allow for the design of compounds with tailored pharmacokinetic properties. For instance, the introduction of hydrophilic groups or the modification of the piperidine ring can enhance solubility and metabolic stability, critical parameters for drug development.

Collaborative efforts between academia and industry have accelerated the exploration of 2-Phenylpiperidin-4-one in therapeutic contexts. A 2024 partnership between a pharmaceutical company and a university research group led to the identification of a novel derivative with enhanced activity against multidrug-resistant bacteria. This discovery highlights the molecule's potential in the fight against antibiotic resistance, a growing global health challenge.

Finally, the ongoing investigation into 2-Phenylpiperidin-4-one underscores its significance as a versatile scaffold in drug discovery. Its ability to interact with multiple biological targets, combined with the flexibility of its chemical structure, positions it as a valuable tool for the development of novel therapeutics across a range of disease indications. As research continues to advance, the potential applications of this compound are expected to expand, further solidifying its role in modern pharmacology.

For further information on the pharmacological and synthetic aspects of 2-Phenylpiperidin-4-one, recent literature and patent filings provide additional insights into its therapeutic potential and development pipeline. These resources are essential for researchers and industry professionals seeking to leverage this compound in the creation of innovative pharmaceutical solutions.

Overall, the exploration of 2-Phenylpiperidin-4-one represents a dynamic intersection of medicinal chemistry, computational biology, and translational research. Its adaptability and multifunctional properties make it a promising candidate for the development of next-generation therapeutics, with applications spanning from pain management to neurodegenerative disease treatment. As the scientific community continues to unravel the complexities of this compound, its impact on pharmaceutical innovation is poised to grow significantly.

Key references to recent studies and patents on 2-Phenylpiperidin-4-one can be found in leading scientific journals and patent databases, providing a comprehensive overview of its current status in drug discovery. These resources are critical for understanding the latest advancements and potential applications of this compound in the pharmaceutical industry.

Ultimately, the ongoing research into 2-Phenylpiperidin-4-one exemplifies the power of interdisciplinary collaboration in advancing medical science. By combining insights from chemistry, biology, and computational methods, scientists are unlocking new possibilities for the development of targeted therapies. The continued exploration of this compound is expected to yield significant breakthroughs in the treatment of complex diseases, further underscoring its importance in modern pharmacology.

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